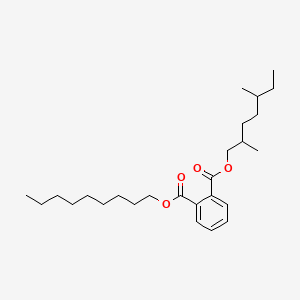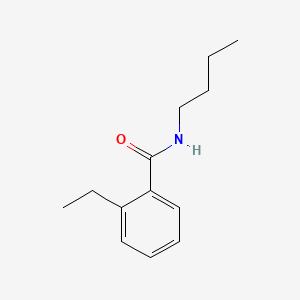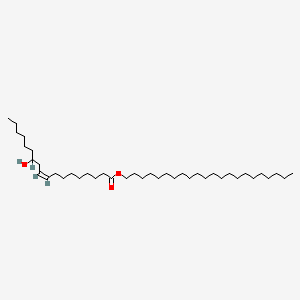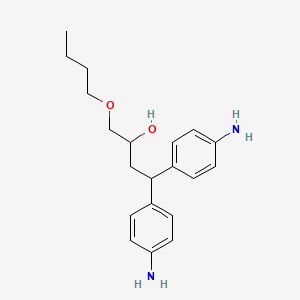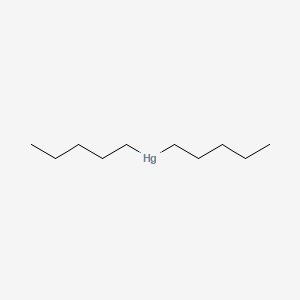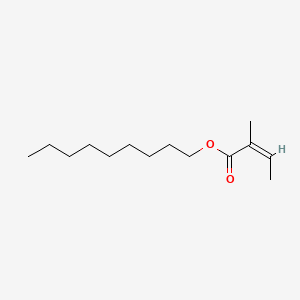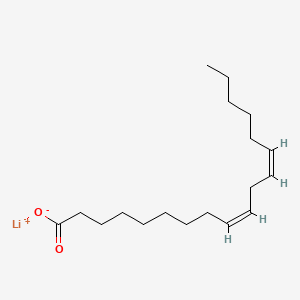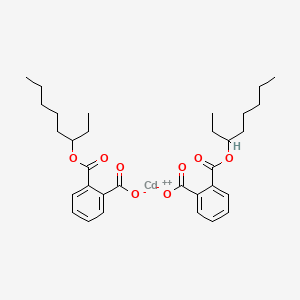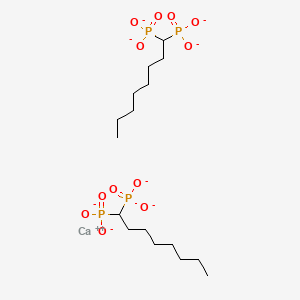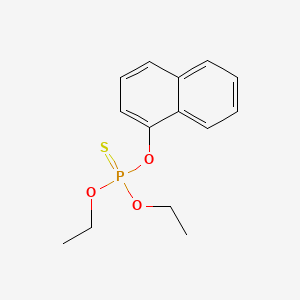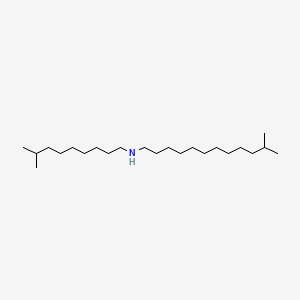
N-Isodecylisotridecylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Isodecylisotridecylamine is a chemical compound with the molecular formula C23H49N. It is an amine, which means it contains a nitrogen atom bonded to alkyl groups. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Isodecylisotridecylamine can be synthesized through the reaction of isodecylamine with isotridecylamine under controlled conditions. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous feeding of reactants into the reactor, where they are subjected to high temperatures and pressures to achieve the desired chemical transformation. The product is then purified through distillation or other separation techniques to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
N-Isodecylisotridecylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form amines with lower oxidation states.
Substitution: The nitrogen atom in this compound can participate in substitution reactions, where one of its alkyl groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amines.
Scientific Research Applications
N-Isodecylisotridecylamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in the study of biological systems, particularly in the investigation of amine-related biochemical pathways.
Medicine: this compound is explored for its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-Isodecylisotridecylamine exerts its effects involves its interaction with molecular targets in biological systems. The nitrogen atom in the compound can form bonds with various biomolecules, influencing their structure and function. This interaction can modulate biochemical pathways and cellular processes, leading to the observed effects of the compound.
Comparison with Similar Compounds
Similar Compounds
N-Decylamine: Similar in structure but with a shorter alkyl chain.
N-Tridecylamine: Similar but with a different arrangement of alkyl groups.
N-Isotridecylamine: Similar but with a different branching pattern in the alkyl chain.
Uniqueness
N-Isodecylisotridecylamine is unique due to its specific arrangement of alkyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other amines may not be suitable.
Properties
CAS No. |
35723-86-5 |
|---|---|
Molecular Formula |
C23H49N |
Molecular Weight |
339.6 g/mol |
IUPAC Name |
11-methyl-N-(8-methylnonyl)dodecan-1-amine |
InChI |
InChI=1S/C23H49N/c1-22(2)18-14-10-7-5-6-8-12-16-20-24-21-17-13-9-11-15-19-23(3)4/h22-24H,5-21H2,1-4H3 |
InChI Key |
FKPOBQQZKKGZLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCNCCCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


